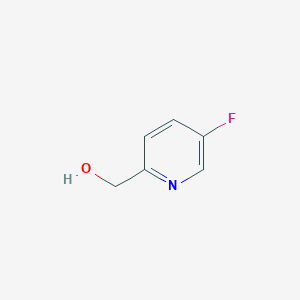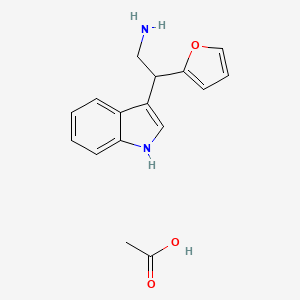![molecular formula C15H20O3 B1326540 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone CAS No. 919092-53-8](/img/structure/B1326540.png)
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone
Übersicht
Beschreibung
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone and related compounds have been explored in various synthesis and characterization studies. For instance, Sherekar et al. (2022) synthesized and characterized derivatives for antimicrobial activities. The compounds showed excellent antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus (Sherekar, Padole, & Kakade, 2022). Similarly, Rao et al. (2014) studied the crystal structure of a derivative compound, highlighting the importance of the compound's conformational properties (Rao, Cui, & Zheng, 2014).
Biological Applications
In the field of biology, there's a focus on the utility of related compounds in biological systems. Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe with high selectivity for H2S, utilizing a derivative as a starting material. This probe could be used to detect HS− in cells, indicating its potential application in studying the effect of HS− in biological systems (Fang, Jiang, Sun, & Li, 2019).
Photoremovable Protecting Groups
Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, using a derivative of this compound. This compound, when photolyzed, releases the acid in 70-85% isolated yields, showcasing its potential in photochemistry (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
X-Ray Structure Analysis
Inkaya et al. (2020) conducted X-ray diffraction, FT-IR, NMR, and DFT studies on a triphenylphosphoranylidene derivative of 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone. These studies are crucial for understanding structural, electronic, and spectroscopic properties of such compounds (Inkaya, Eryılmaz, Akdemir, & İdil, 2020).
Structural and Physical Properties
Majumdar (2016) explored the hydrogen-bonded crystal structure of a related compound. The study provided insights into the unique crystal structure where crystal units are stabilized by intramolecular hydrogen bonding, contributing to the understanding of molecular interactions (Majumdar, 2016).
Wirkmechanismus
While the exact mechanism of action for 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone is not provided, it’s known that one of its derivatives exhibited strong inhibition of cellular melanin production, indicating anti-melanogenic activity . This derivative decreased the expression and activity of tyrosinase, as well as the expression of TRP1, TRP2, and MITF .
Eigenschaften
IUPAC Name |
1-[2-(cyclohexylmethoxy)-6-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h5,8-9,12,17H,2-4,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBYPDNUBCZWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648964 | |
| Record name | 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919092-53-8 | |
| Record name | 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)



![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)
